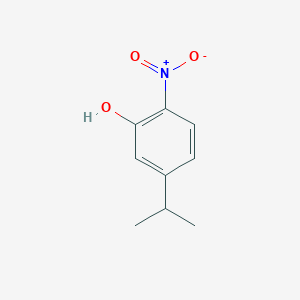

5-isopropyl-2-nitrophenol

Descripción

Contextualization of Nitroaromatic Compounds in Chemical Research

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO2) attached to an aromatic ring, are a cornerstone of modern chemical research and industry. nih.govnih.gov The strong electron-withdrawing nature of the nitro group, coupled with the stability of the benzene (B151609) ring, imparts unique chemical and functional diversity to these molecules. nih.govwikipedia.org This characteristic makes them resistant to oxidative degradation. nih.govnih.gov These compounds serve as essential precursors in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov While many nitroaromatic compounds are synthetic, a few are produced biologically. nih.gov Their widespread use, however, has led to environmental concerns, as they can be toxic and are considered priority pollutants. nih.gov

The Role of Phenolic Structures in Organic Chemistry

Phenols are a class of organic compounds featuring a hydroxyl (—OH) group directly bonded to an aromatic ring. teachy.app This structure confers specific chemical and physical properties that distinguish them from alcohols, where the hydroxyl group is attached to a saturated carbon atom. teachy.appfiveable.me The presence of the hydroxyl group influences the acidity, solubility, and reactivity of phenols, making them highly significant in various chemical reactions and industrial applications. teachy.appwikipedia.org Phenols are more acidic than typical alcohols due to the resonance stabilization of the resulting phenoxide ion. fiveable.mewikipedia.org They are integral to the synthesis of numerous products, including pharmaceuticals, disinfectants, plastics, and dyes. teachy.appiitk.ac.in

Structural Specificity of 5-isopropyl-2-nitrophenol within the Nitrophenol Class

Within the broader class of nitrophenols, this compound (C9H11NO3) possesses a distinct molecular architecture. chemicalbook.com It is a substituted nitrophenol, meaning it has additional functional groups attached to the phenol (B47542) ring beyond the defining hydroxyl and nitro groups. Specifically, it features an isopropyl group at the fifth carbon position and a nitro group at the second position relative to the hydroxyl group. This specific arrangement of substituents influences its chemical properties and reactivity. The synthesis of this compound can be achieved through the nitration of 3-isopropylphenol (B134271). chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-nitro-5-propan-2-ylphenol |

| CAS Number | 153506-06-0 |

Data sourced from PubChem. nih.gov

Overview of Current Research Landscape for Nitrophenol Derivatives

Research into nitrophenol derivatives is a dynamic and multifaceted field. nih.govjebas.org Current investigations span from fundamental studies of their chemical properties and reaction mechanisms to their application in various technologies. researchgate.netnih.gov For instance, the chromatographic behavior of substituted phenols, including nitrophenols, is an area of active study to understand how different substituents affect their separation and analysis. le.ac.uk Furthermore, the unique electronic and vibrational properties of nitrophenols are being explored using advanced spectroscopic techniques to understand their behavior in different environments. mdpi.com There is also significant research into the biological activities of nitrophenol derivatives, with some studies focusing on their potential as herbicides and in other agricultural applications. nih.gov The environmental fate and remediation of nitrophenols are also major areas of research, given their status as pollutants. nih.govjebas.org

Interactive Data Table: Research Areas for Nitrophenol Derivatives

| Research Area | Focus |

| Synthesis | Developing new and efficient methods for creating nitrophenol derivatives. researchgate.net |

| Chemical Properties | Investigating acidity, reactivity, and electronic structure. wikipedia.orgacs.org |

| Analytical Chemistry | Improving methods for detection and quantification, such as chromatography and electrochemical sensors. le.ac.ukresearchgate.net |

| Biological Activity | Exploring applications as herbicides, pesticides, and pharmaceuticals. nih.govkajay-remedies.com |

| Environmental Science | Studying their environmental impact, biodegradation, and remediation. nih.govjebas.org |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO3 |

|---|---|

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

2-nitro-5-propan-2-ylphenol |

InChI |

InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |

Clave InChI |

QJJGPZTVVISLNI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 5 Isopropyl 2 Nitrophenol

Established Nitration Routes for Phenolic Substrates

The nitration of phenols is a classic example of an electrophilic aromatic substitution reaction. Due to the electron-rich nature of the phenol (B47542) ring, it is highly susceptible to attack by electrophiles byjus.com. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction and directs the incoming electrophile to specific positions on the aromatic ring byjus.comquora.com.

Electrophilic aromatic substitution is a reaction in which a hydrogen atom on an aromatic ring is replaced by an electrophile byjus.com. In the nitration of phenols, the key electrophile is the nitronium ion (NO₂+). This ion is typically generated from nitric acid, often in the presence of a stronger acid like sulfuric acid researchgate.netunacademy.com.

The mechanism proceeds in two main steps:

Attack by the electrophile: The electron-rich π system of the phenol ring attacks the positively charged nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex byjus.com. The hydroxyl group on the phenol ring helps to stabilize this intermediate through resonance, delocalizing the positive charge byjus.com.

Deprotonation: A base (often water or the conjugate base of the acid used) removes a proton from the carbon atom that bonded with the nitronium ion. This step restores the aromaticity of the ring, resulting in the final nitrophenol product unacademy.com.

Phenols are highly reactive and can be nitrated even with dilute nitric acid at low temperatures byjus.comlibretexts.org. Using concentrated nitric acid can lead to the formation of multiple nitro-substituted products, such as 2,4,6-trinitrophenol (picric acid), and can also cause undesirable oxidation of the starting material into tarry by-products byjus.comlibretexts.org.

Regioselectivity, or the control of where the incoming electrophile attaches to the aromatic ring, is a critical aspect of synthesis dergipark.org.tr. In substituted phenols like isopropylphenols, the final position of the nitro group is determined by the directing effects of the substituents already present on the ring, namely the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups.

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions immediately adjacent to it (ortho) and the position directly opposite to it (para) byjus.comyoutube.com. The electron density is highest at these positions, making them the most likely sites for electrophilic attack youtube.com.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is a weak activating group, also functioning as an ortho, para-director through an inductive effect.

When nitrating an isopropylphenol, the directing effects of both groups must be considered. The powerful activating and directing effect of the hydroxyl group typically dominates. However, steric hindrance from the bulky isopropyl group can influence the final isomer distribution dergipark.org.tr. Often, substitution at the less sterically hindered position is favored. For example, in many cases, the para-product is favored over the ortho-product due to the steric bulk of the reagent and/or the substrate dergipark.org.tr. The use of specific catalysts, such as zeolites, can also be employed to selectively favor the formation of the para isomer google.com.

Specific Synthesis of 5-isopropyl-2-nitrophenol from Precursor Compounds

The direct precursor for the synthesis of this compound is 3-isopropylphenol (B134271) (also known as m-isopropylphenol) chemicalbook.comnih.gov. In this reaction, the nitro group is introduced at the C2 position, which is ortho to the hydroxyl group and para to the isopropyl group. This substitution pattern is consistent with the combined directing effects of the two functional groups.

A documented method for synthesizing this compound involves the direct nitration of 3-isopropylphenol chemicalbook.com. In this procedure, 3-isopropylphenol is dissolved in a suitable solvent, and a nitrating agent is added. The reaction results in the formation of this compound, which can then be isolated and purified chemicalbook.com. The hydroxyl group at C1 directs the incoming nitro group to the C2, C4, or C6 positions. The isopropyl group at C3 directs to the C2, C4, and C6 positions. The C2 position is activated by both groups (ortho to -OH and ortho to the isopropyl group, though the IUPAC name of the product reflects a different numbering priority). The C4 position is also activated by both (para to -OH and ortho to isopropyl). The C6 position is also activated (ortho to -OH and para to isopropyl). The formation of this compound indicates that nitration occurred at the C6 position relative to the original 3-isopropylphenol numbering, a position that is ortho to the hydroxyl and para to the isopropyl group, which is a favorable outcome electronically.

Specific conditions for the synthesis of this compound from 3-isopropylphenol have been reported chemicalbook.com. The reaction involves dissolving 3-isopropylphenol in methylene (B1212753) chloride, followed by the addition of sodium nitrate (B79036), sulfuric acid, and a catalytic amount of sodium nitrite (B80452). The mixture is stirred for an extended period, after which the product is extracted and purified via chromatography, yielding the desired this compound chemicalbook.com.

Optimization of nitration reactions typically involves controlling physical parameters to maximize yield and selectivity. Lowering the reaction temperature is often favorable for the conversion of phenols to nitrophenols and can help prevent over-nitration and oxidation paspk.org. Adjusting the concentration of the nitrating agent is another key parameter; using dilute nitric acid, for instance, can favor mono-nitration over di- or tri-nitration byjus.compaspk.org.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-isopropylphenol | chemicalbook.com |

| Reagents | Sodium nitrate, Sulfuric acid (3M), Sodium nitrite (catalytic) | chemicalbook.com |

| Solvent | Methylene chloride | chemicalbook.com |

| Reaction Time | 24 hours | chemicalbook.com |

| Purification | Silica (B1680970) gel chromatography | chemicalbook.com |

| Reported Yield | 27% | chemicalbook.com |

Green Chemistry Approaches in Nitrophenol Synthesis

Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which can generate significant amounts of hazardous acid waste researchgate.netdergipark.org.tr. In response to environmental concerns, green chemistry approaches aim to develop cleaner, safer, and more efficient synthetic routes researchgate.net.

Several green strategies have been developed for the nitration of phenols:

Solid Acid Catalysts: Using solid, reusable acid catalysts such as H₂SO₄-silica or zeolites can replace liquid sulfuric acid. This approach simplifies the workup process and reduces corrosive waste google.comresearchgate.net.

Alternative Nitrating Agents: Milder nitrating agents are being explored to improve selectivity and reduce by-products. These include metal nitrates like strontium nitrate [Sr(NO₃)₂] or ammonium (B1175870) nitrate (NH₄NO₃) in the presence of a catalyst like potassium bisulfate (KHSO₄) dergipark.org.trresearchgate.net.

Solvent-Free Conditions: Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous. Solvent-free nitration of phenols has been achieved using reagents adsorbed on a solid support like silica gel researchgate.net.

Parameter Optimization: Research has shown that by carefully controlling physical parameters like temperature and nitric acid concentration, high yields and selectivity of nitrophenols can be achieved without the need for catalysts or costly surfactants, providing a cleaner and more economical synthetic route paspk.org.

Aqueous Mediums: The use of an aqueous solution of a surfactant like sodium dodecylsulfate with dilute nitric acid at room temperature has been shown to be a mild and highly regioselective medium for the nitration of aromatic compounds rsc.org.

These methods represent significant advances toward making the synthesis of nitrophenols more environmentally sustainable researchgate.net.

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Solid Acid Catalysts | Use of catalysts like zeolites or H₂SO₄-silica instead of liquid sulfuric acid. | Reduces acid waste, catalyst can be recycled, simplifies purification. | google.comresearchgate.net |

| Alternative Nitrating Agents | Employing metal nitrates (e.g., Sr(NO₃)₂) or salts (e.g., NH₄NO₃/KHSO₄). | Milder reaction conditions, high regioselectivity, inexpensive and easy to handle reagents. | dergipark.org.trresearchgate.net |

| Solvent-Free Reactions | Conducting the reaction in the absence of a solvent, often using solid-supported reagents. | Eliminates volatile organic compound waste, simplifies product isolation. | researchgate.net |

| Aqueous Surfactant Medium | Using dilute nitric acid in an aqueous solution of sodium dodecylsulfate. | Mild conditions (room temperature), high regioselectivity, avoids harsh acids and organic solvents. | rsc.org |

Photocatalytic Synthesis Employing Nitroaromatic Compounds

Photocatalytic methods offer a green alternative for the synthesis of nitrophenols by utilizing light energy to drive chemical reactions, often under ambient conditions. While direct photocatalytic synthesis of this compound is an emerging area, the principles can be extrapolated from studies on the photocatalytic transformation of related nitroaromatic compounds. The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation, generates highly reactive species like hydroxyl radicals.

These radicals can then interact with precursor molecules. For instance, the synthesis could potentially be achieved through the photocatalytic hydroxylation of an isopropyl-substituted nitrobenzene (B124822). Conversely, the photocatalytic nitration of 4-isopropylphenol (B134273) is another viable pathway. Research into the photocatalytic degradation of nitrobenzene has shown that it proceeds via initial transformation into hydroxycyclohexadienyl radicals, which then lead to various nitrophenols. This mechanism suggests that controlling the reactive species and reaction conditions could favor synthesis over degradation.

Key parameters influencing the reaction include the type of photocatalyst, light wavelength and intensity, pH of the solution, and the presence of oxidizing agents. While specific data on the photocatalytic synthesis of this compound is limited, the foundational research in photocatalysis on aromatic compounds provides a strong basis for developing targeted synthetic protocols.

Table 1: Key Factors in Photocatalytic Synthesis of Nitrophenols

| Parameter | Role in Synthesis | Example/Condition |

|---|---|---|

| Photocatalyst | Generates reactive species upon light absorption. | Titanium Dioxide (TiO2), Ag/Cu2O |

| Light Source | Provides energy to activate the photocatalyst. | UV or Visible Light |

| Precursor | The starting aromatic compound. | 4-isopropylphenol or Isopropylnitrobenzene |

| Oxidizing Agent | Can influence the formation of hydroxyl radicals. | Persulfate, Hydrogen Peroxide |

| Solvent | Medium for the reaction; can affect efficiency. | Water, Acetonitrile |

| pH | Affects the surface charge of the catalyst and reaction pathways. | Acidic or Alkaline conditions |

Sustainable Catalysis in Nitration Reactions

The drive for greener chemical processes has led to the development of sustainable catalytic systems for nitration that replace hazardous liquid acids with reusable and more selective solid acid catalysts. researchgate.net These catalysts, such as zeolites and clays (B1170129), offer significant advantages including easier product separation, reduced waste generation, and enhanced regioselectivity. crimsonpublishers.comresearchgate.net

Zeolites, particularly H-beta zeolite, have proven to be highly active catalysts for the nitration of phenols. researchgate.netresearchgate.net The shape-selective nature of zeolite pores can influence the position of the nitro group on the aromatic ring, potentially favoring the formation of a specific isomer. ias.ac.inuncw.edu For instance, the nitration of phenol using dilute nitric acid over H-beta zeolite in a solvent like carbon tetrachloride can proceed cleanly at room temperature, offering a significant improvement over conventional methods. crimsonpublishers.comresearchgate.net The Si/Al ratio of the zeolite is a critical parameter, with different ratios affecting the catalyst's activity and the resulting ortho/para isomer ratio. researchgate.netcardiff.ac.uk

Other solid acid catalysts investigated for phenol nitration include various metal nitrates supported on materials like clays (montmorillonite) and silica. researchgate.netnih.gov These systems often allow for milder reaction conditions and can be recycled, aligning with the principles of green chemistry. researchgate.net The use of microwave irradiation in conjunction with these catalysts can further accelerate reaction times, making the process more efficient. pjsir.org

Table 2: Comparison of Sustainable Catalysts for Phenol Nitration

| Catalyst System | Nitrating Agent | Solvent | Key Advantages |

|---|---|---|---|

| Zeolite H-beta | Dilute Nitric Acid | Carbon Tetrachloride | High activity at room temp., clean process, reusable. researchgate.net |

| Zeolite Hβ | iso-Propyl nitrate | Dichloroethane | Can control ortho/para ratio based on Si/Al ratio. researchgate.net |

| Gamma-alumina | Dilute Nitric Acid | Carbon Tetrachloride | Good ortho-selectivity, catalyst prepared by precipitation. crimsonpublishers.com |

| Mg(HSO4)2 / NaNO3 | In situ generated HNO3 | Dichloromethane (with wet SiO2) | Heterogeneous, mild room temp. conditions, simple workup. nih.gov |

| NH4NO3 / KHSO4 | Ammonium Nitrate | Acetonitrile | Inexpensive, easy to handle, high regioselectivity. dergipark.org.tr |

Solvent-Free and Environmentally Benign Synthetic Protocols

Eliminating volatile organic solvents is a primary goal in green chemistry. Solvent-free synthetic protocols for nitration reactions minimize waste, reduce environmental impact, and can lead to simpler and more economical processes. paspk.org These methods often involve performing reactions with solid-supported reagents or by grinding reactants together (mechanochemistry).

One approach involves the use of a solid HNO3 equivalent, which can be generated in situ from a combination of sodium nitrate and a solid inorganic acidic salt like magnesium bisulfate [Mg(HSO4)2] or sodium bisulfate [NaHSO4·H2O] on wet silica. nih.gov This heterogeneous system allows the nitration of phenols to proceed under mild, solvent-free, or near-solvent-free conditions at room temperature, with the products being easily isolated by filtration. nih.gov

Another environmentally friendly technique employs Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, in combination with sodium nitrite. sharif.edu This method allows for the nitration of phenols at room temperature by simply grinding the reactants together in a mortar, avoiding the need for bulk solvents and leading to high yields in short reaction times. sharif.edu The ionic liquid can potentially be recycled, further enhancing the green credentials of the process. Optimizing physical parameters like temperature and nitric acid concentration can also lead to high-yield, catalyst-free, and solvent-free production of nitrophenols, presenting a clean and economical route for synthesis. paspk.org

Table 3: Environmentally Benign and Solvent-Free Nitration Methods

| Method | Reagents | Conditions | Key Environmental Benefit |

|---|---|---|---|

| Solid-Supported Reagents | Mg(HSO4)2, NaNO3, wet SiO2 | Room Temperature, Dichloromethane | Minimizes chemical waste, simple filtration workup. nih.gov |

| Mechanochemistry | NaNO2, 3-methyl-1-sulfonic acid imidazolium chloride | Room Temperature, Grinding | Avoids bulk organic solvents, rapid reaction. sharif.edu |

| Controlled Physical Parameters | Phenol, Dilute Nitric Acid | 20°C, 1 hour | Catalyst-free and solvent-free, economical. paspk.org |

| Tert-Butyl Nitrite | tert-Butyl Nitrite | Ambient Temperature | Aims to eliminate or greatly reduce waste streams. dtic.mil |

Reaction Mechanisms and Chemical Transformations of 5 Isopropyl 2 Nitrophenol

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of ortho-nitrophenols is a subject of significant scientific inquiry due to their role as atmospheric pollutants and their interesting excited-state dynamics. nih.govnih.govacs.org These molecules are known to absorb sunlight and undergo a series of rapid transformations. nih.gov

A defining structural feature of ortho-nitrophenols, including 5-isopropyl-2-nitrophenol, is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the adjacent nitro group (-NO2). rsc.orgstackexchange.comdoubtnut.comtestbook.com This internal hydrogen bond significantly influences the molecule's physical and chemical properties. rsc.orgstackexchange.com Unlike para-nitrophenols which form intermolecular hydrogen bonds with neighboring molecules, the ortho-isomer's geometry favors this internal linkage. stackexchange.comdoubtnut.com

This intramolecular hydrogen bond is a crucial first step in a proton transfer process. rsc.org Studies on 2-nitrophenol (B165410) have shown that this bond stimulates a fast internal conversion to the ground electronic state upon photoexcitation. acs.orgresearchgate.net This process is characterized by the appearance of slow, statistical hydrogen fragments in photodissociation experiments, which contrasts with the fast hydrogen atoms observed for phenol (B47542), a molecule lacking this intramolecular interaction. acs.org The presence of the isopropyl group at the 5-position is not expected to fundamentally alter this intramolecular hydrogen bonding, which is primarily dictated by the ortho-positioning of the hydroxyl and nitro groups.

Upon absorption of light, ortho-nitrophenols can undergo an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govillinois.eduwikipedia.org In this process, the proton from the phenolic hydroxyl group is transferred to one of the oxygen atoms of the nitro group, leading to the formation of a transient tautomer, often referred to as an aci-nitro isomer or a quinone-methide-type structure. acs.orgwikipedia.orgaip.org This transfer occurs because the acidity of the phenolic proton and the basicity of the nitro group oxygen are significantly increased in the excited state. nih.gov

ESIPT is a key deactivation pathway for the excited molecule and occurs on a femtosecond to picosecond timescale. nih.govillinois.edu Theoretical and experimental studies on 2-nitrophenol have provided evidence for the formation of the unstable aci-nitro isomer in both gas and liquid phases. acs.org This process is a critical precursor to subsequent photochemical reactions, including dissociation. nih.gov The ESIPT process in this compound is expected to be a dominant feature of its photochemistry, analogous to other ortho-nitrophenols.

Table 1: Key Processes in the Photodynamics of Ortho-Nitrophenols

| Process | Description | Typical Timescale | Key Intermediate |

|---|---|---|---|

| Intramolecular Hydrogen Bonding | Formation of a hydrogen bond between the ortho -OH and -NO2 groups. | Ground State | N/A |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Transfer of a proton from the hydroxyl group to the nitro group in the excited state. illinois.eduwikipedia.org | Femtoseconds to Picoseconds illinois.edu | Aci-nitro isomer acs.org |

| Internal Conversion | Non-radiative decay from an excited state to a lower energy state. acs.org | Ultrafast | N/A |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet excited state to a triplet excited state. nih.gov | Variable | Triplet State Molecule |

Following ESIPT, the excited aci-nitro tautomer can undergo further reactions, including dissociation. A significant pathway for ortho-nitrophenols is the cleavage of the C-N bond, leading to the release of nitrous acid (HONO). acs.orgrsc.orgnih.gov This process is of considerable environmental interest as the photolysis of ortho-nitrophenols is considered a source of HONO in the atmosphere. acs.orgrsc.orgrsc.orgresearchgate.net HONO, in turn, is a major precursor to the hydroxyl radical (•OH), a key oxidant in atmospheric chemistry. nih.gov

The formation of HONO is initiated by the intramolecular hydrogen transfer. rsc.orgrsc.orgresearchgate.net Gas-phase studies on 2-nitrophenol and its methylated derivatives have confirmed the formation of HONO upon irradiation with UV light. rsc.orgnih.gov The proposed mechanism involves the formation of the aci-nitro intermediate, followed by the dissociation of HONO from the benzene (B151609) ring. nih.gov Other potential dissociation products include nitric oxide (NO) and hydroxyl radicals (•OH). nih.gov In aqueous solutions, the photooxidation of nitrophenols by hydroxyl radicals can also lead to a denitration process, forming aqueous nitrite (B80452) (NO2-) and gaseous HONO. nih.govacs.org

The solvent environment can influence the photochemical pathways of nitrophenols, although the effects can be complex and compound-specific. researchgate.netrsc.org Studies comparing the photodegradation of various nitrophenols in water and 2-propanol have shown that for some, like 2-nitrophenol, the quantum yields are similar in both solvents. researchgate.netrsc.org However, for other compounds like 2,4-dinitrophenol, a dramatically increased reactivity was observed in 2-propanol. researchgate.netrsc.orgrsc.org This enhanced reactivity was attributed to strong interactions between the solvent molecule and a nitro group in the excited state. researchgate.netrsc.orgrsc.org

For most nitrophenols, the solvent effects on the electronic structure are considered minimal. researchgate.netrsc.org In the context of this compound, it is plausible that in protic solvents, intermolecular hydrogen bonding with the solvent could compete with the intramolecular hydrogen bond, potentially altering the efficiency of ESIPT and subsequent reactions. However, without specific experimental data, the precise influence of different solvents on its photodynamics remains an area for further investigation. Solvent-dependent ESIPT pathways have been observed in other phenolic compounds, where the polarity of the solvent can dictate the direction and mechanism of proton transfer. rsc.org

Mechanistic Studies of Degradation Processes

The nitro group of nitrophenols is susceptible to reduction, leading to the formation of aminophenols. This transformation is a common degradation pathway and can be achieved through various chemical and biological methods. mdpi.com For instance, the electrochemical reduction of 4-nitrophenol (B140041) is a well-studied process that proceeds via the formation of a 4-hydroxyaminophenol intermediate to the final product, 4-aminophenol. mdpi.com

Catalytic reduction, often employing metal nanoparticles, is another effective method for the degradation of nitrophenols. acs.org For example, gold nanoparticles have been shown to catalyze the near-complete reduction of 4-nitrophenol within minutes. acs.org The general mechanism involves the adsorption of the nitrophenol onto the catalyst surface, followed by the transfer of electrons from a reducing agent (like sodium borohydride) to the nitro group, leading to its stepwise reduction. While these studies often focus on 4-nitrophenol, the fundamental mechanism of nitro group reduction is applicable to other isomers, including this compound. The presence of the isopropyl group may sterically hinder the approach of the molecule to a catalyst surface to some extent, but the primary reductive transformation of the nitro group to an amino group is expected to be the major degradation pathway.

Table 2: Products of Nitrophenol Degradation Pathways

| Pathway | Reactant | Key Intermediates/Reagents | Major Products |

|---|---|---|---|

| Photodissociation (gas phase) | ortho-Nitrophenol | Aci-nitro tautomer | Nitrous acid (HONO), Phenoxy radical rsc.orgnih.gov |

| Aqueous Photooxidation | Nitrophenols | Hydroxyl radical (•OH) | Nitrite (NO2-), HONO, Hydroquinone nih.govacs.org |

| Electrochemical Reduction | 4-Nitrophenol | 4-Hydroxyaminophenol | 4-Aminophenol mdpi.com |

| Catalytic Reduction | 4-Nitrophenol | Metal catalyst (e.g., Au, Ag), NaBH4 | 4-Aminophenol acs.orgresearchgate.net |

| Microbial Degradation | p-Nitrophenol | NAD(P)H, Dioxygenase | 4-Nitrocatechol, Nitrite nih.gov |

Oxidative Degradation Pathways

The oxidative degradation of this compound can proceed through various pathways, often initiated by highly reactive species in the environment. While specific studies on this compound are limited, the degradation mechanisms can be inferred from studies on other substituted nitrophenols. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals (•OH), are effective in degrading nitrophenolic compounds.

The degradation of nitrophenols is sensitive to the identity and location of the substituent on the phenol ring. For instance, NO2-substituted phenols generally react more rapidly than those with other substituents. psu.edu The degradation of phenolic compounds can be influenced by the presence of other substances. For example, the presence of rhizodeposition products from certain aquatic plants has been shown to advance the biodegradation of 4-chlorophenol.

In aqueous environments, the photo-oxidation of nitrophenols by hydroxyl radicals leads to the formation of a variety of products. acs.org The initial steps often involve the addition of an •OH group to the aromatic ring, leading to the formation of hydroxylated intermediates. acs.org Further oxidation can result in ring cleavage, producing smaller, highly oxygenated molecules such as furoic acid, glyoxylic acid, malonic acid, and oxalic acid. acs.org

The table below summarizes the typical products formed during the aqueous photo-oxidation of nitrophenols, which are likely analogous to the degradation products of this compound.

| Precursor Compound | Major Degradation Products |

| Nitrocatechol | Functionalized products (+O, +2O, +3O), Furoic acid, Glyoxylic acid, Malonic acid, Oxalic acid, Isocyanic acid |

| Nitroguaiacol | Similar suite of highly oxygenated small molecules |

| Dinitrophenol | Similar suite of highly oxygenated small molecules |

Data compiled from studies on the photo-oxidation of various nitrophenols. acs.org

Radical Reactions and Their Atmospheric Relevance

In the atmosphere, this compound is subject to reactions with various radical species, which are of significant environmental concern due to their role in atmospheric chemistry and the formation of pollutants.

Nitrate (B79036) Radical (NO₃•): During the nighttime, the nitrate radical can be a significant oxidant in the troposphere. copernicus.org Reactions of NO₃• with phenolic compounds are known to be rapid. nih.gov For dimethylphenols, the reaction with nitrate radicals is a major atmospheric degradation process, with H-atom abstraction from the hydroxyl group being the dominant pathway. epa.ie The reaction of the nitrate radical with phenol has been shown to yield 2-nitrophenol as a major product. nih.gov It is plausible that the reaction of NO₃• with this compound would proceed similarly, involving either hydrogen abstraction from the phenolic hydroxyl group or addition to the aromatic ring, leading to further nitrated products or oxidative degradation.

The following table presents reaction rate constants for hydroxyl and nitrate radicals with compounds structurally related to this compound, offering an insight into its likely atmospheric reactivity.

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Phenol | NO₃• | 5.8 x 10⁻¹² |

| Anisole | NO₃• | 5.1 x 10⁹ M⁻¹ s⁻¹ (in acetonitrile) |

| Naproxen | •OH | (4.32 ± 0.04) x 10⁹ M⁻¹ s⁻¹ |

This data is for structurally related compounds and serves as an approximation for the reactivity of this compound. nih.govinl.govccu.edu.tw

The photolysis of nitrophenols in the atmosphere is a significant process that can lead to the formation of secondary pollutants, including secondary organic aerosols (SOA). mdpi.comresearchgate.net The direct photolysis of 2-nitrophenol and its methylated derivatives has been observed to produce high yields of SOA. epa.ie This process is thought to involve the formation of biradicals which then react with oxygen to form low-volatility, highly oxygenated compounds that can partition into the aerosol phase. mdpi.comresearchgate.net

The aerosol formation from 2-nitrophenol photolysis has been observed with yields in the range of 18-24% in the absence of NOx and OH radical scavengers. mdpi.com The presence of NOx has an inhibiting effect on SOA formation from nitrophenol photolysis. mdpi.com

The table below summarizes the key atmospheric implications of nitrophenol photolysis, which are expected to be relevant for this compound as well.

| Process | Key Outcome | Atmospheric Significance |

| Direct Photolysis of 2-Nitrophenol | Secondary Organic Aerosol (SOA) formation | Contribution to particulate matter, affecting air quality and climate |

| Gas-phase Photolysis of o-Nitrophenols | Nitrous Acid (HONO) formation | Source of hydroxyl radicals (•OH), influencing atmospheric oxidative capacity |

Findings are based on studies of 2-nitrophenol and its derivatives. epa.iemdpi.comrsc.org

Advanced Spectroscopic Characterization of 5 Isopropyl 2 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of 5-isopropyl-2-nitrophenol can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable insights into the electronic environment of the hydrogen atoms within the molecule. The spectrum, typically recorded in a deuterated solvent such as acetone-d₆, reveals distinct signals for the aromatic protons and the isopropyl group protons.

A reported ¹H NMR spectrum of this compound in acetone-d₆ shows the following key signals hhu.de:

Aromatic Protons: The aromatic region of the spectrum displays three distinct signals, appearing as doublets. These signals correspond to the three protons on the benzene (B151609) ring.

A doublet at approximately 7.95 ppm .

A doublet at around 7.62 ppm .

A doublet at about 7.11 ppm . The downfield chemical shifts of these protons are attributed to the deshielding effects of the electron-withdrawing nitro group and the aromatic ring current. The splitting of these signals into doublets is due to spin-spin coupling with adjacent protons on the ring.

Isopropyl Group Protons: The isopropyl group gives rise to two distinct signals:

A multiplet observed around 2.95 ppm , which is assigned to the methine proton (-CH). The multiplicity of this signal arises from coupling with the six methyl protons.

A doublet at approximately 1.24 ppm , corresponding to the six equivalent methyl protons (-CH₃). This signal is split into a doublet due to coupling with the single methine proton.

The integration of these signals would further confirm the number of protons in each environment, consistent with the structure of this compound.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 7.95 | d | 1H | Aromatic H |

| 7.62 | d | 1H | Aromatic H |

| 7.11 | d | 1H | Aromatic H |

| 2.95 | m | 1H | -CH (isopropyl) |

| 1.24 | d | 6H | -CH₃ (isopropyl) |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum is anticipated to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected in the aromatic region (typically between 110 and 160 ppm).

The carbon atom bearing the hydroxyl group (C-1) is expected to be the most deshielded among the ring carbons, appearing at a higher chemical shift.

The carbon atom attached to the nitro group (C-2) will also be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

The carbon atom bonded to the isopropyl group (C-5) and the other aromatic carbons (C-3, C-4, and C-6) will have chemical shifts influenced by the electronic effects of the substituents. For comparison, in 4-nitrophenol (B140041), the aromatic carbons C-2/C-6 and C-3/C-5 appear at approximately 115.48 ppm and 125.86 ppm, respectively.

Isopropyl Group Carbons: Two signals are expected for the isopropyl group.

The methine carbon (-CH) will appear at a higher chemical shift compared to the methyl carbons.

The two equivalent methyl carbons (-CH₃) will give rise to a single signal at a lower chemical shift.

A predicted ¹³C NMR spectrum for the structurally similar compound 5-isopropyl-2-methylphenol suggests that the isopropyl methine carbon would appear around 33 ppm and the methyl carbons around 24 ppm. The aromatic carbons would span the region from approximately 115 to 155 ppm. The presence of the nitro group in this compound would be expected to shift the resonances of the ortho and para carbons to a more downfield position.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the key functional groups include the hydroxyl (-OH) group, the nitro (-NO₂) group, the isopropyl group, and the aromatic ring. Detailed experimental IR and Raman spectra specifically for this compound are not extensively documented in the available literature. However, a thorough analysis of the vibrational modes of 2-nitrophenol (B165410) provides a strong basis for understanding the expected spectral features of its isopropyl-substituted derivative.

A study on 2-nitrophenol identified its 39 normal modes of vibration, with 30 associated with the benzene ring, three with the -OH group, and six with the -NO₂ group hmdb.ca. The presence of the isopropyl group in this compound will introduce additional vibrational modes.

Expected Vibrational Modes for this compound:

-OH Group Vibrations:

O-H Stretching (νO-H): A broad absorption band is expected in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness is indicative of hydrogen bonding. In 2-nitrophenol, intramolecular hydrogen bonding between the hydroxyl group and the nitro group is a significant feature, and a similar interaction is expected in this compound.

C-O-H Bending (δC-O-H): This in-plane bending vibration is expected to appear in the fingerprint region of the IR spectrum.

O-H Torsion (τO-H): The out-of-plane torsion of the hydroxyl group will also contribute to the vibrational spectrum.

-NO₂ Group Vibrations:

Asymmetric NO₂ Stretching (νasNO₂): A strong absorption band is anticipated in the IR spectrum, typically around 1500-1560 cm⁻¹. In nitrophenols, this band is a prominent feature.

Symmetric NO₂ Stretching (νsNO₂): Another strong absorption is expected in the region of 1300-1370 cm⁻¹.

NO₂ Bending (δNO₂): Scissoring and rocking vibrations of the nitro group will appear at lower frequencies in the fingerprint region.

Aromatic Ring Vibrations:

C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

C-C Stretching (νC-C): Multiple bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring are expected in the 1400-1600 cm⁻¹ region.

C-H Bending (δC-H and γC-H): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to characteristic absorptions in the fingerprint region.

Isopropyl Group Vibrations:

C-H Stretching (νC-H): Aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹.

C-H Bending (δC-H): Bending vibrations of the methyl and methine groups will be present in the fingerprint region.

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Excited State Dynamics

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for probing the vibrational structure of molecules in their electronically excited states with high temporal and spectral resolution. While no specific FSRS studies on this compound have been found, research on related nitrophenols provides a framework for understanding the potential excited-state dynamics.

Studies on nitrophenols have shown that upon photoexcitation, these molecules can undergo several ultrafast processes, including nitro-group twisting, excited-state intramolecular proton transfer (ESIPT), and intersystem crossing to triplet states researchgate.netdocbrown.info. For ortho-nitrophenols, ESIPT from the phenolic hydroxyl group to the nitro group is a key relaxation pathway researchgate.net. This process can lead to the formation of an aci-nitro tautomer.

An FSRS investigation of this compound would be expected to provide detailed insights into these dynamics. By monitoring the changes in the vibrational frequencies and intensities of specific modes as a function of time after photoexcitation, it would be possible to:

Track the structural changes associated with the ESIPT process, such as the evolution of the C-O, N-O, and O-H stretching modes.

Observe the dynamics of the nitro group rotation.

Identify the vibrational signatures of any transient intermediates, such as the aci-nitro tautomer or triplet states.

The presence of the isopropyl group at the 5-position may influence the electronic properties and steric environment of the molecule, potentially affecting the rates and pathways of these excited-state processes compared to unsubstituted 2-nitrophenol.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV/Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is influenced by the presence of chromophores and auxochromes.

UV/Visible (UV/Vis) Absorption Characteristics

The UV/Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and hydroxyl groups. While a specific experimental spectrum for this compound is not available in the searched literature, the spectra of related nitrophenols can be used for a comparative analysis.

Phenol (B47542) itself exhibits a primary absorption band (λmax) around 270 nm. The introduction of a nitro group, a strong chromophore, significantly alters the absorption characteristics. For instance, 2-nitrophenol in methanol (B129727) shows absorption maxima at approximately 278 nm and 350 nm. The band at longer wavelength is attributed to a charge-transfer transition from the phenoxy group to the nitro group.

A higher energy band in the UV-B region (around 280-300 nm).

A lower energy, charge-transfer band extending into the UV-A or even the visible region (around 350-400 nm).

The position and intensity of these bands can be influenced by the solvent polarity.

Interactive Data Table: Expected UV/Vis Absorption Maxima for this compound (based on analogues)

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Phenol | Varies | ~270 | - |

| 2-Nitrophenol | Methanol | ~278 | ~350 |

| 3-Nitrophenol | Varies | ~275 | ~340 |

| This compound | (Predicted) | ~280-290 | ~355-365 |

This comprehensive spectroscopic analysis, combining NMR, vibrational, and electronic spectroscopy, provides a detailed picture of the molecular structure and electronic properties of this compound. While some experimental data is lacking, a robust understanding can be built upon the well-established spectroscopic behavior of related nitrophenol compounds.

Femtosecond Transient Absorption (fs-TA) Spectroscopy for Electronic Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to investigate the ultrafast electronic dynamics of molecules after photoexcitation. While specific fs-TA studies on this compound are not extensively documented, the electronic dynamics can be inferred from studies on related nitroaromatic compounds, such as other nitrophenols and ortho-nitrobenzyl (ONB) compounds. semanticscholar.org These studies reveal complex multistep photochemical pathways occurring on femtosecond to picosecond timescales. semanticscholar.org

Upon absorption of UV light, this compound is expected to be excited from its ground state (S₀) to an initial excited singlet state (S₁). From this S₁ state, the molecule can undergo several competing relaxation processes. One likely pathway is an excited-state intramolecular hydrogen transfer (ESIHT) from the phenolic hydroxyl group to the nitro group, forming an aci-nitro isomer. semanticscholar.org This process is common in ortho-nitro-substituted phenols and is known to occur on an ultrafast timescale.

Alternatively, the initially excited S₁ state can undergo intersystem crossing (ISC) to the triplet manifold (T₁). semanticscholar.org Studies on similar nitroaromatic compounds have shown that ISC can occur on timescales ranging from a few picoseconds to tens of picoseconds. semanticscholar.org The triplet state species can then undergo further reactions or decay back to the ground state.

The relaxation dynamics are also significantly influenced by the solvent environment. semanticscholar.orgmdpi.com For instance, the presence of protic solvents can influence the ESIHT process and the stability of the resulting aci-nitro intermediate. The comprehensive results from studies on related nitrophenols indicate that the substituent placement and protonation state of the molecule play a key role in its excited-state evolution. mdpi.com

The following table summarizes the expected electronic dynamics for this compound based on studies of analogous compounds.

| Process | Intermediate/State | Timescale | Spectroscopic Signature |

| Photoexcitation | S₁ (Excited Singlet State) | Instantaneous | Ground state bleach and excited-state absorption |

| Excited-State Intramolecular Hydrogen Transfer (ESIHT) | aci-S₁ Isomer | < 1 ps | Rise of a new transient absorption band |

| Intersystem Crossing (ISC) | T₁ (Excited Triplet State) | 1-20 ps | Decay of S₁ features and rise of T₁ absorption |

| Internal Conversion | S₀ (Ground State) | > 1 ps | Recovery of the ground state bleach |

| Triplet State Decay | S₀ (Ground State) | Nanoseconds to Microseconds | Decay of the triplet state absorption |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₁₁NO₃) is 181.19 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 181. The fragmentation pattern will be dictated by the presence of the aromatic ring, the hydroxyl group, the nitro group, and the isopropyl substituent. Based on established fragmentation rules for aromatic compounds, several characteristic fragmentation pathways can be predicted. libretexts.org

One of the most common fragmentation pathways for compounds with an isopropyl group is the loss of a methyl radical (•CH₃), leading to a stable secondary carbocation. For this compound, this would result in a fragment ion at m/z 166 (181 - 15).

The nitro group can also direct fragmentation. A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da), which would yield a fragment at m/z 135. Another possibility is the loss of NO (30 Da), resulting in a fragment at m/z 151.

The fragmentation of related nitrophenols, such as p-nitrophenol, often shows a prominent molecular ion peak and characteristic fragment ions. libretexts.org For instance, the mass spectra of various nitrophenol isomers show clusters of fragment ions with similar mass-to-charge ratios, although their relative abundances may differ. libretexts.org

The predicted major fragmentation patterns for this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Loss |

| 181 | [C₉H₁₁NO₃]⁺• (Molecular Ion) | - |

| 166 | [C₈H₈NO₃]⁺ | •CH₃ (from isopropyl group) |

| 151 | [C₉H₁₁O₂]⁺ | •NO (from nitro group) |

| 135 | [C₉H₁₁O]⁺ | •NO₂ (from nitro group) |

Computational Chemistry and Theoretical Investigations of 5 Isopropyl 2 Nitrophenol

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 5-isopropyl-2-nitrophenol are fundamental to understanding its chemical behavior. Computational methods provide a powerful toolkit for dissecting these properties, from the geometry of the molecule to the distribution and energy of its electrons.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. In a related study on 5-isopropyl-2-methylphenol, this level of theory was successfully used to calculate the structural geometry. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values for 2-nitrophenol (B165410) derivatives. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Predicted Value |

| O-H Bond Length | ~0.98 Å |

| C-O Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.46 Å |

| N-O Bond Lengths | ~1.23 Å |

| O-H···O Angle | ~145° |

| C-C-C-C Dihedral Angle | ~0° (planar ring) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the hydroxyl oxygen, which are electron-rich. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing nitro group. This spatial separation of the HOMO and LUMO is characteristic of a molecule with significant intramolecular charge transfer character upon electronic excitation. The electron-donating isopropyl group at the 5-position is expected to slightly raise the energy of the HOMO, which would, in turn, decrease the HOMO-LUMO gap compared to unsubstituted 2-nitrophenol, suggesting a potential increase in reactivity. A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state, which can influence the molecule's color and photoreactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties Note: These values are hypothetical and serve to illustrate the concepts. Actual values would be obtained from quantum chemical calculations.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Chemical reactivity and stability |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. nsf.gov

In the case of this compound, an MEP analysis would show a region of high negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. semanticscholar.org The hydrogen of the hydroxyl group would exhibit a positive potential, highlighting its acidic nature and its role as a hydrogen bond donor in the intramolecular hydrogen bond. The aromatic ring would display a more neutral potential, with the isopropyl group being largely non-polar. This analysis provides a clear picture of how this compound would interact with other molecules.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including those that occur in electronically excited states. For this compound, theoretical studies can illuminate the complex dynamics that follow the absorption of light and the influence of its structural features on these processes.

Computational Studies of Excited-State Dynamics

Nitroaromatic compounds are known for their complex and rapid excited-state dynamics. nih.govresearchgate.netsemanticscholar.orgnih.gov Upon absorption of UV light, this compound is promoted to an electronically excited state. Computational studies on the parent compound, 2-nitrophenol, have shown that a key process in its excited-state deactivation is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

In the ESIPT process, the proton from the hydroxyl group is transferred to one of the oxygen atoms of the nitro group, forming a transient aci-nitro tautomer (also known as a quinoid form). This process is often ultrafast, occurring on the picosecond or even femtosecond timescale. nih.govnih.gov Theoretical calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers and reaction coordinates for this proton transfer. These studies often involve advanced methods such as Time-Dependent Density Functional Theory (TD-DFT) or multireference methods like CASSCF and MS-CASPT2 to accurately describe the electronic states involved. nih.govacs.org The ESIPT process is a crucial non-radiative decay pathway that competes with other processes like intersystem crossing to triplet states and fluorescence.

Modeling of Intramolecular Hydrogen Bonding Effects

The intramolecular hydrogen bond in this compound is not a static feature but a dynamic equilibrium that is influenced by the electronic state of the molecule. Computational modeling is essential for quantifying the strength and nature of this bond and its effect on the molecule's properties and reactivity. researchgate.net

Theoretical methods can be used to calculate the energy of the intramolecular hydrogen bond, often by comparing the energy of the hydrogen-bonded conformer with a hypothetical non-hydrogen-bonded conformer (where the hydroxyl group is rotated away from the nitro group). These calculations have shown that the hydrogen bond in 2-nitrophenol is significantly strengthened in the first electronic excited state, which facilitates the ESIPT process. nih.gov The presence of the electron-donating isopropyl group at the 5-position is not expected to drastically alter the fundamental nature of this hydrogen bond, but it may subtly influence its strength through electronic effects on the aromatic ring. Computational models can also simulate the vibrational frequencies of the molecule, and the red shift of the O-H stretching frequency is a characteristic theoretical and experimental signature of the strong intramolecular hydrogen bond.

Theoretical Pathways for Nitrophenol Degradation

The environmental fate of nitrophenolic compounds, such as this compound, is of significant interest due to their potential toxicity. Computational chemistry provides a powerful tool to investigate the degradation pathways of these molecules at a molecular level. While specific theoretical studies on the degradation of this compound are not extensively documented, the degradation mechanisms of related nitrophenols, particularly p-nitrophenol, have been computationally elucidated and can serve as a basis for predicting the theoretical degradation pathways of this compound.

The degradation of nitrophenols in aqueous environments is often initiated by attack from highly reactive species, most notably hydroxyl radicals (•OH). Density Functional Theory (DFT) calculations have been employed to explore the reaction mechanisms between p-nitrophenol and •OH radicals. These studies have confirmed that the primary degradation pathways involve the addition of the hydroxyl radical to the aromatic ring, leading to the formation of dihydroxy-nitro-cyclohexadienyl radicals as key intermediates. The positions of •OH addition are influenced by the electron-donating and -withdrawing nature of the substituents on the aromatic ring. For this compound, the hydroxyl and nitro groups are expected to direct the addition of •OH to the ortho and para positions relative to the hydroxyl group. The isopropyl group, being an electron-donating group, would further activate the ring towards electrophilic attack.

Subsequent reactions of these radical intermediates can lead to ring-opening and the formation of smaller aliphatic compounds, which are then further oxidized. Theoretical studies have also identified the formation of various intermediate products, such as hydroquinone and benzoquinone derivatives, during the degradation process. Ultimately, complete mineralization to carbon dioxide, water, and inorganic ions is the desired outcome.

Photodegradation is another crucial pathway for the removal of nitrophenols from the environment. Computational studies on the photolysis of nitrophenols suggest that upon absorption of UV radiation, the molecule can be excited to a higher electronic state. This can lead to bond cleavage, particularly of the C-NO2 bond, or initiate reactions with other molecules. Theoretical calculations can predict the absorption spectra of these molecules, helping to understand their behavior under solar irradiation.

Photocatalytic degradation, often utilizing semiconductors like titanium dioxide (TiO2), is an effective advanced oxidation process. Theoretical investigations into the photocatalytic degradation of nitrophenols have shown that the process is initiated by the generation of electron-hole pairs in the photocatalyst upon irradiation. These charge carriers then generate reactive oxygen species, such as hydroxyl radicals and superoxide anion radicals, which subsequently attack the nitrophenol molecule, leading to its degradation through pathways similar to those initiated by direct •OH attack.

The theoretical degradation pathways for this compound are summarized in the table below, extrapolated from computational studies on analogous nitrophenols.

| Degradation Pathway | Initiating Species/Condition | Key Intermediates | Primary Reactions |

| Hydroxyl Radical Attack | •OH | Dihydroxy-isopropyl-nitro-cyclohexadienyl radicals | Radical addition to the aromatic ring |

| Photodegradation | UV Radiation | Excited state this compound | C-NO2 bond cleavage, reactions with surrounding molecules |

| Photocatalytic Degradation | h+/e- (on photocatalyst surface) | Hydroxyl radicals, superoxide anion radicals | Oxidation by reactive oxygen species |

Prediction of Molecular Descriptors and Reactivity Indices

Computational chemistry allows for the in-silico prediction of a wide range of molecular descriptors and reactivity indices that provide valuable insights into the chemical behavior of molecules. For this compound, these descriptors can help in understanding its electronic properties, acidity, and potential for intermolecular interactions.

The electron donating and accepting capabilities of a molecule are fundamental to its reactivity and are often described by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, with higher EHOMO values indicating a better electron donor. Conversely, the LUMO energy (ELUMO) is associated with the ability to accept electrons, with lower ELUMO values suggesting a better electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies that the molecule is more easily polarizable and more reactive.

For this compound, the presence of the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitro group will significantly influence the energies of the frontier orbitals. The hydroxyl group, a strong electron donor, will raise the HOMO energy, while the nitro group, a strong electron acceptor, will lower the LUMO energy. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide quantitative values for these energies.

Another important descriptor is the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atom of the hydroxyl group and parts of the aromatic ring, indicating sites for nucleophilic attack.

The following table presents hypothetical, yet representative, values for the electronic properties of this compound, as would be obtained from DFT calculations.

| Molecular Descriptor | Predicted Value (illustrative) | Interpretation |

| EHOMO | -8.5 eV | Moderate electron-donating capability |

| ELUMO | -2.0 eV | Good electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.5 eV | Moderate reactivity |

| Dipole Moment | ~4.5 D | High polarity |

The acidity of a phenolic compound, quantified by its pKa value, is a critical parameter that governs its behavior in aqueous solutions, including its solubility, reactivity, and biological activity. Computational methods have been developed to accurately predict the pKa of phenols. These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in solution.

A common approach involves the use of thermodynamic cycles, which separate the deprotonation process into gas-phase and solvation components. The gas-phase acidity is calculated with high-level quantum mechanical methods, and the solvation free energies of the acidic and basic forms are calculated using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

For substituted nitrophenols, the pKa is strongly influenced by the electronic effects of the substituents. The electron-withdrawing nitro group significantly increases the acidity (lowers the pKa) by stabilizing the resulting phenoxide anion through resonance and inductive effects. The isopropyl group, being weakly electron-donating, would slightly decrease the acidity (increase the pKa).

Recent studies have shown that the inclusion of explicit water molecules in the computational model can improve the accuracy of pKa predictions for phenols. These explicit water molecules can form hydrogen bonds with the phenolic proton and the phenoxide anion, better representing the specific interactions in the first solvation shell.

The table below outlines the key computational parameters and their influence on the pKa determination of phenolic compounds.

| Computational Method/Parameter | Description | Impact on pKa Calculation |

| Quantum Mechanical Method (e.g., DFT) | Describes the electronic structure and energy of the molecule. | Determines the accuracy of the gas-phase acidity. |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | A larger and more flexible basis set generally leads to more accurate results. |

| Continuum Solvation Model (e.g., PCM, SMD) | Approximates the bulk solvent as a continuous dielectric medium. | Calculates the free energy of solvation. |

| Inclusion of Explicit Solvent Molecules | One or more solvent molecules are explicitly included in the calculation. | Improves the description of specific solute-solvent interactions, such as hydrogen bonding. |

This compound, with its electron-rich (hydroxyl and isopropyl groups) and electron-poor (nitro group) regions, has the potential to form molecular complexes with other molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. In these complexes, charge transfer can occur from an electron-donating molecule (donor) to an electron-accepting molecule (acceptor).

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying the dynamics of charge transfer in such molecular complexes. TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths of the complex, which correspond to the absorption of light. Charge-transfer excitations are characterized by the promotion of an electron from an orbital localized on the donor to an orbital localized on the acceptor.

By analyzing the nature of the molecular orbitals involved in these electronic transitions, the extent and direction of charge transfer can be quantified. Natural Bond Orbital (NBO) analysis is another computational tool that can provide a detailed picture of the charge distribution and intermolecular interactions within the complex.

The dynamics of the charge transfer process following photoexcitation can be simulated using quantum dynamics or mixed quantum-classical methods. These simulations can track the movement of charge within the complex on a femtosecond timescale, providing insights into the mechanisms of charge separation and recombination, which are crucial in processes like photocatalysis and organic electronics.

For a hypothetical complex of this compound (as an acceptor) with an electron-rich donor molecule, computational analysis would focus on the following aspects:

| Computational Analysis | Information Gained |

| Geometry Optimization of the Complex | Determines the most stable arrangement of the molecules in the complex and the nature of the intermolecular interactions. |

| TD-DFT Calculations | Predicts the absorption spectrum and identifies charge-transfer electronic transitions. |

| Analysis of Frontier Molecular Orbitals | Visualizes the spatial distribution of the HOMO and LUMO of the complex to confirm the donor-acceptor nature of the interaction. |

| NBO Analysis | Quantifies the amount of charge transferred between the donor and acceptor molecules in the ground and excited states. |

Environmental Research Perspectives on 5 Isopropyl 2 Nitrophenol

Environmental Fate and Persistence Studies

The environmental fate of nitrophenols is governed by processes like photolysis and biodegradation. cdc.gov In the atmosphere, their persistence is limited by photochemical reactions and physical removal through wet and dry deposition. cdc.gov In aquatic and terrestrial systems, biodegradation is considered the most significant process determining their ultimate fate. cdc.gov

The persistence of a chemical in the environment is often quantified by its degradation half-life, which is the time required for half of the initial concentration to break down. orst.edu For nitrophenols, these half-lives vary significantly depending on the environmental compartment and the specific conditions.

Biodegradation is a primary degradation pathway for nitrophenols in soil and water. cdc.gov The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. cdc.gov In freshwater, the half-life can range from one to eight days, while in seawater, it may be longer, ranging from 13 to 139 days. cdc.gov In soil, the conditions play a crucial role; for instance, the half-life of 4-nitrophenol (B140041) in top-soil is about one to three days under aerobic conditions and extends to around 14 days under anaerobic conditions. cdc.gov The half-life of 2-nitrophenol (B165410) in top-soil under aerobic conditions is approximately 12 days. cdc.gov

Below is a summary of reported degradation half-lives for related nitrophenol compounds in different environmental settings.

Interactive Data Table: Degradation Half-lives of Related Nitrophenols (Note: Data presented is for 2-nitrophenol and 4-nitrophenol as surrogates for 5-isopropyl-2-nitrophenol.)

| Compound | Environmental Compartment | Condition | Half-life |

| Nitrophenols | Atmosphere | - | 3–18 days cdc.gov |

| Nitrophenols | Freshwater | - | 1–8 days cdc.gov |

| Nitrophenols | Seawater | - | 13–139 days cdc.gov |

| 2-Nitrophenol | Top-soil | Aerobic | ~12 days cdc.gov |

| 4-Nitrophenol | Top-soil | Aerobic | 1–3 days cdc.gov |

| 4-Nitrophenol | Top-soil | Anaerobic | ~14 days cdc.gov |

| 4-Nitrophenol | Subsoil | Aerobic | ~40 days cdc.gov |

The environmental matrix significantly influences the reactivity and fate of nitrophenols.

Aqueous Phase: In surface waters, both photolysis and biodegradation are important degradation processes. cdc.gov Photolysis is more significant near the surface where sunlight penetration is highest. cdc.gov The presence of microorganisms adapted to degrading these compounds is a prerequisite for significant biodegradation. cdc.gov

Soil/Sediment: Biodegradation is expected to be the most critical fate-determining process for nitrophenols in soils. cdc.gov The rate of degradation can be influenced by factors such as the presence of oxygen (aerobic vs. anaerobic conditions), soil type, pH, and the abundance of specific microbial populations. cdc.gov For example, under anaerobic conditions in flooded soils, significant degradation of 2- and 4-nitrophenol has been observed within 10 days. cdc.gov

Atmosphere: In the air, the fate of nitrophenols is primarily determined by photolysis and physical removal processes like gravitational settling and wet deposition by rain and snow. cdc.gov Due to its higher vapor pressure compared to other isomers, 2-nitrophenol is expected to have a higher atmospheric concentration. cdc.gov

Biodegradation Pathways and Microbial Interactions

Microbial degradation is a key mechanism for the removal of nitrophenols from the environment. researchgate.netjebas.org Bacteria have developed diverse metabolic strategies to utilize these compounds as sources of carbon and nitrogen, transforming them into less harmful substances. nih.gov

The presence or absence of oxygen dictates the initial steps in the microbial degradation of nitrophenols.

Aerobic Degradation: Under aerobic conditions, the biodegradation of nitrophenols is typically initiated by oxidative pathways where the nitro group is removed as nitrite (B80452). nih.gov This is often catalyzed by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring, leading to intermediates that can enter central metabolic pathways. nih.govnih.gov For 2-nitrophenol, aerobic biodegradation products include catechol and nitrite, while 4-nitrophenol degradation yields intermediates like 4-nitrocatechol and hydroquinone. cdc.gov

Anaerobic Degradation: In the absence of oxygen, the initial step involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). cdc.gov This results in the formation of aminophenols; for example, 2-nitrophenol and 4-nitrophenol are reduced to 2-aminophenol and 4-aminophenol, respectively. cdc.govacs.org These aromatic amines can then undergo further degradation.

Two primary aerobic pathways for the degradation of p-nitrophenol (PNP) have been extensively studied and are distinguished by their initial intermediates: the hydroquinone pathway and the hydroxyquinol pathway. nih.govresearchgate.net

Hydroquinone Pathway: This pathway is common in Gram-negative bacteria, such as Moraxella and Burkholderia species. iwaponline.comacs.org It involves an initial oxidative removal of the nitro group from PNP to form hydroquinone. nih.govnih.gov The hydroquinone then undergoes ring cleavage, catalyzed by a dioxygenase, to form γ-hydroxymuconic semialdehyde. nih.gov This intermediate is further metabolized via maleylacetic acid and β-ketoadipic acid, eventually entering the Krebs cycle. nih.govnih.gov

Hydroxyquinol (Benzenetriol) Pathway: This pathway is preferentially found in Gram-positive bacteria, including Arthrobacter, Bacillus, and Rhodococcus species. nih.goviwaponline.comacs.org In this route, PNP is first hydroxylated to form 4-nitrocatechol. nih.govnih.gov Subsequently, the nitro group is removed, yielding 1,2,4-benzenetriol (hydroxyquinol). nih.gov This intermediate then undergoes ring cleavage, also leading to maleylacetate, which is further catabolized. nih.gov

A variety of microbial strains have been identified that can degrade nitrophenols, each employing specific enzymes for the transformation.

Pseudomonas species: Strains like Pseudomonas putida are known to degrade nitrophenols. researchgate.netnih.gov P. putida B2 metabolizes 2-nitrophenol to catechol, which is then degraded via an ortho cleavage pathway. acs.org The initial transformation is carried out by a nitrophenol oxygenase. acs.org

Rhodococcus species: Several Rhodococcus strains can degrade nitrophenols, often via the benzenetriol (hydroxyquinol) pathway. nih.govacs.org For instance, Rhodococcus sp. strain PN1 degrades 4-nitrophenol via 4-nitrocatechol. nih.gov The key enzyme is a two-component 4-nitrophenol hydroxylase. nih.gov Rhodococcus imtechensis RKJ300 also degrades 4-nitrophenol through this pathway. acs.org

Moraxella species: A Moraxella strain has been shown to grow on p-nitrophenol, degrading it via the hydroquinone pathway with the stoichiometric release of nitrite. nih.govosti.gov

Arthrobacter species: These bacteria are also known to utilize the benzenetriol pathway for 4-nitrophenol degradation. iwaponline.com

The key enzymes initiating these degradation pathways are typically monooxygenases or dioxygenases. For example, p-nitrophenol monooxygenase catalyzes the initial hydroxylation step in both the hydroquinone and hydroxyquinol pathways, with its specific catalytic action determining which pathway is followed. nih.govnih.gov Subsequent steps involve enzymes like hydroquinone 1,2-dioxygenase and hydroxyquinol 1,2-dioxygenase, which are responsible for the critical ring-cleavage step. nih.govnih.gov

Photodegradation in Aquatic and Atmospheric Environments

The environmental fate of this compound is significantly influenced by photodegradation processes in both aquatic and atmospheric systems. Solar radiation can initiate a series of photochemical reactions that transform the parent compound into various degradation products, affecting its persistence and potential impact on the environment.

Photoinduced Transformation in Waterways